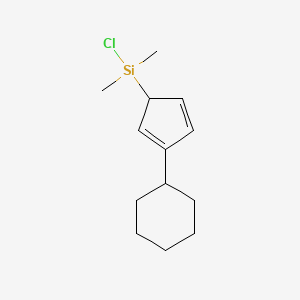
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexyl group attached to a cyclopentadienyl ring, which is further bonded to a dimethylsilane group with a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane typically involves the reaction of cyclohexylcyclopentadienyl lithium with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using standard techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like tetrahydrofuran (THF) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of alkoxy- or amino-substituted silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of different silanes depending on the reducing agent used.
Aplicaciones Científicas De Investigación
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism by which Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The cyclohexyl and cyclopentadienyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(chloromethyl)dimethylsilane
- Dichlorodimethylsilane
- Chlorodimethylsilane
Uniqueness
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane is unique due to the presence of both cyclohexyl and cyclopentadienyl groups, which provide distinct steric and electronic properties. This makes it different from other similar compounds that may only have simpler alkyl or aryl groups attached to the silicon atom .
Propiedades
Número CAS |
675882-69-6 |
|---|---|
Fórmula molecular |
C13H21ClSi |
Peso molecular |
240.84 g/mol |
Nombre IUPAC |
chloro-(3-cyclohexylcyclopenta-2,4-dien-1-yl)-dimethylsilane |
InChI |
InChI=1S/C13H21ClSi/c1-15(2,14)13-9-8-12(10-13)11-6-4-3-5-7-11/h8-11,13H,3-7H2,1-2H3 |
Clave InChI |
HMSOIMZDUARLAL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1C=CC(=C1)C2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


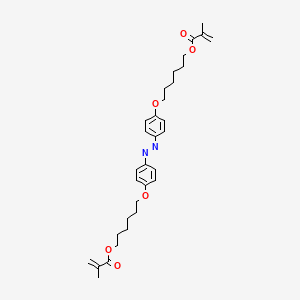
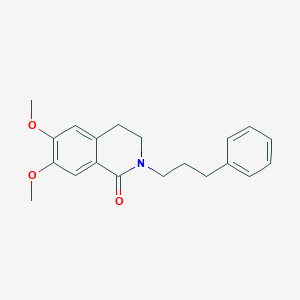
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
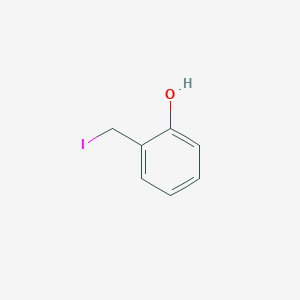
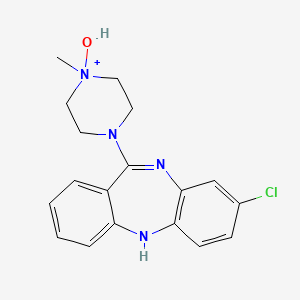

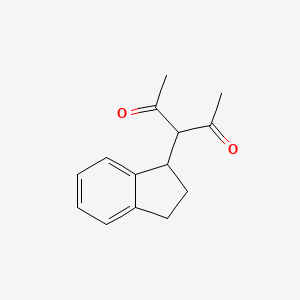
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)

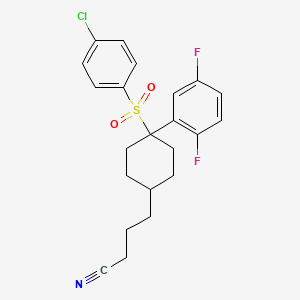

![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
